molecular formula C10H11NO4 B8608595 1-(2-Hydroxy-5-nitrophenyl)-2-methylpropan-1-one CAS No. 88521-75-9

1-(2-Hydroxy-5-nitrophenyl)-2-methylpropan-1-one

Cat. No.: B8608595
CAS No.: 88521-75-9
M. Wt: 209.20 g/mol
InChI Key: RMEXNNGZBQYXPU-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-5-nitrophenyl)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

88521-75-9

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

1-(2-hydroxy-5-nitrophenyl)-2-methylpropan-1-one

InChI

InChI=1S/C10H11NO4/c1-6(2)10(13)8-5-7(11(14)15)3-4-9(8)12/h3-6,12H,1-2H3

InChI Key

RMEXNNGZBQYXPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.6 ml of fuming nitric acid were added, over the course of 20 minutes, to a solution of 4.1 g of 1-(2-hydroxyphenyl)-2-methylpropan-1-one in 25 ml of acetic acid cooled to 5° C. The reaction medium was stirred at ambient temperature for 5 hours (followed by TLC, 10/1 heptane/ethyl acetate). The reaction was stopped before all the 1-(2-hydroxyphenyl)-2-methylpropan-1-one was consumed. The reaction medium was diluted with 70 ml of water and then extracted with ethyl acetate (4:1, 3×50 ml). The organic phases were combined, washed with water (20 ml) and then with a saturated sodium chloride solution (25 ml), and dried over magnesium sulfate. The solvent was evaporated off and the residue was chromatographed on silica. 1.40 g of 1-(2-hydroxy-5-nitrophenyl)-2-methylpropan-1-one and 1.2 g of 1-(2-hydroxy-3-nitrophenyl)-2-methylpropan-1-one were obtained.
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
heptane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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